molecular formula C15H14Cl2F3N5O B2396328 [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea CAS No. 303986-13-2

[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea

Cat. No.: B2396328
CAS No.: 303986-13-2
M. Wt: 408.21
InChI Key: YTXPRZMQTBSKDG-UHFFFAOYSA-N
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Description

The compound “[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea” is a complex organic molecule. It contains several functional groups, including a urea group, an ethylamino group, and a pyridin-2-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl group and the pyridin-2-yl group could potentially influence the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups might participate in condensation reactions, while the pyridine ring could potentially undergo electrophilic substitution .

Scientific Research Applications

Pharmacophore Design and Biological Activity

Compounds with similar structures, such as those featuring pyridinyl groups and urea functionalities, have been investigated for their role in pharmacophore design, particularly as kinase inhibitors. For example, inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release, often feature such structures. The design, synthesis, and activity studies of these compounds highlight their potential in treating inflammatory conditions (Scior et al., 2011).

Urease Inhibition and Its Applications

Urease inhibitors have been explored for their therapeutic applications, particularly in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. The development of urease inhibitors involves various chemical classes, including urea derivatives, underscoring the relevance of urea-functionalized compounds in medical research (Kosikowska & Berlicki, 2011).

Urea's Role in Drug Design

The urea moiety plays a significant role in medicinal chemistry, contributing to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Urea derivatives are utilized in designing drugs targeting various biological receptors, emphasizing the chemical versatility and pharmacological significance of urea in drug development (Jagtap et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with other molecules in a given system .

Safety and Hazards

As with any chemical compound, handling “[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea” would require appropriate safety precautions. Based on its structure, it could potentially be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPRZMQTBSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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